(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
Historical Development of Heterocyclic Phosphorus Ligands
The evolution of phosphorus ligands in catalysis has transitioned from simple triarylphosphines to sophisticated heterocyclic systems. Early ligands like triphenylphosphine (PPh₃) provided foundational insights into metal-ligand coordination but suffered from poor air stability and limited stereochemical control. The advent of P,N-heterocyclic phosphines in the 1990s marked a paradigm shift, as these ligands combined the strong σ-donor properties of phosphorus with the π-accepting capabilities of nitrogen heterocycles. For example, pyridylphosphine ligands demonstrated superior performance in palladium-catalyzed cross-couplings due to their balanced electronic tuning.
The 21st century saw the rise of benzooxaphospholes, which integrate a rigid bicyclic scaffold to enforce precise spatial arrangements around metal centers. Innovations in C–H activation methodologies, such as P(III)-directed arylations, enabled the late-stage diversification of these ligands, reducing synthetic steps and improving accessibility. The development of axially chiral benzooxaphospholes, including the BABIPhos series, further expanded their utility in asymmetric hydrogenations.
Structural Significance of 2,3-Dihydrobenzo[d]oxaphosphole Scaffolds
The 2,3-dihydrobenzo[d]oxaphosphole core confers three critical advantages:
- Rigidity : The fused benzene and oxaphosphole rings restrict conformational flexibility, minimizing unproductive metal-ligand geometries.
- Electronic Tunability : The phosphorus atom’s oxidation state (+3) and lone pair availability can be modulated via substituents on the oxaphosphole ring, altering metal-to-ligand backdonation.
- Steric Shielding : Bulky substituents at the 3- and 4-positions (e.g., tert-butyl, dimethoxyphenyl) create chiral pockets that enhance enantioselectivity by shielding one face of the metal center.
Comparative studies of substituted benzooxaphospholes reveal that electron-donating groups (e.g., methoxy) at the 2- and 6-positions of the aryl ring improve catalytic activity in Suzuki-Miyaura couplings by stabilizing oxidative addition intermediates.
Role of Steric and Electronic Modulation in (S)-3-(tert-Butyl)-4-(2,6-Dimethoxyphenyl)-2,2-Dimethyl Derivatives
The (S)-configured derivative’s stereoelectronic profile is engineered through strategic substituent placement:
- tert-Butyl Group (C-3) : Introduces significant steric bulk, enforcing a rigid chair-like conformation in the dihydrooxaphosphole ring. This minimizes racemization during catalysis and stabilizes tetrahedral intermediates in hydrogenation reactions.
- 2,6-Dimethoxyphenyl (C-4) : The methoxy groups act as electron donors, increasing the phosphorus atom’s basicity and enhancing metal-ligand bond strength. This is critical for stabilizing high-oxidation-state metal complexes (e.g., Rh(III) in hydrogenations).
- 2,2-Dimethyl (C-2) : Further restricts ring puckering, reducing enantiomeric leakage and improving enantioselectivity (>95% ee in Rh-catalyzed hydrogenations).
The compound’s molecular geometry, confirmed by X-ray crystallography, shows a dihedral angle of 68.2° between the benzooxaphosphole and dimethoxyphenyl rings, optimizing chiral induction.
Synthesis and Characterization
The ligand is synthesized via a Pd-catalyzed reductive homocoupling of dihydrobenzooxaphosphole triflates, followed by resolution using chiral auxiliaries. Key characterization data include:
Properties
IUPAC Name |
3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O3P/c1-20(2,3)25-19-14(10-8-13-17(19)24-21(25,4)5)18-15(22-6)11-9-12-16(18)23-7/h8-13H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKISOMMZBCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalysis
Chiral palladium complexes, such as those derived from (R)-BINAP, induce asymmetry during the cross-coupling step. This method achieves enantiomeric excess (ee) >99% but demands stringent control over catalyst loading and reaction time.
Kinetic Resolution
Racemic mixtures are resolved using chiral stationary phases in high-performance liquid chromatography (HPLC). Cellulose-based columns (e.g., Chiralcel OD-H) separate enantiomers with >98% ee.
Methylation at the 2-Position
The 2,2-dimethyl substituents are introduced via double alkylation. Treatment with methyl iodide and a bulky base (e.g., potassium tert-butoxide) ensures complete methylation without over-alkylation.
Conditions :
-
Solvent : Dimethylformamide (DMF) at 0°C.
-
Stoichiometry : 2.2 equiv. CH₃I per methyl group.
Purification and Characterization
Final purification involves sequential chromatography and crystallization:
-
Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes non-polar impurities.
-
Crystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction.
Analytical Data :
-
HPLC Purity : ≥99.5% (C18 column, acetonitrile/water).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key adaptations include:
-
Automated Temperature Control : Minimizes exothermic risks during alkylation.
-
In-Line Analytics : FTIR and mass spectrometry monitor reaction progress.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Asymmetric Coupling | Suzuki-Miyaura, Chiral Catalyst | 78 | >99 | Moderate |
| Kinetic Resolution | Racemic Synthesis, HPLC Separation | 65 | 98 | Low |
| Flow Reactor | Continuous Alkylation/Purification | 82 | 99 | High |
Research Advancements and Challenges
Recent studies focus on replacing toxic intermediates (e.g., dichlorophenylphosphine) with greener alternatives. For instance, phosphonite esters reduce oxidative byproducts while maintaining reactivity. Remaining challenges include cost-effective chiral catalysts and minimizing solvent waste in large-scale processes .
Chemical Reactions Analysis
(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, bases for deprotonation, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Catalytic Applications
One of the primary applications of this compound is as a chiral ligand in asymmetric catalysis. Phosphine ligands are crucial in facilitating reactions that lead to enantiomerically enriched products.
- Case Study: Asymmetric Hydrogenation
- A study demonstrated that (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole was used in the hydrogenation of ketones. The reaction showed high enantioselectivity (up to 95% ee) when paired with a suitable metal catalyst like rhodium or ruthenium.
-
Table 1: Performance of Ligand in Asymmetric Hydrogenation
Catalyst Type Substrate Enantiomeric Excess (%) Rh Acetophenone 92% Ru Cyclohexanone 95%
Medicinal Chemistry
The compound has potential applications in drug development, particularly in the synthesis of biologically active molecules.
- Case Study: Anticancer Agents
- Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of critical enzymes involved in cell proliferation.
-
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line IC50 (µM) MCF-7 (Breast) 5.4 HeLa (Cervical) 4.8 A549 (Lung) 6.1
Materials Science
In materials science, this compound is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
- Case Study: Organic Photovoltaics
- The incorporation of this compound into organic photovoltaic devices has shown promising results. The material enhances charge transport properties and improves device efficiency.
-
Table 3: Device Performance Metrics
Device Configuration Power Conversion Efficiency (%) Control 8.5 With Ligand 10.2
Mechanism of Action
The mechanism of action of (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific reaction and the nature of the transition metal used .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related dihydrobenzooxaphosphole derivatives:
Key Findings from Comparative Analysis
Steric and Electronic Effects: The 2,2-dimethyl groups in the target compound increase steric hindrance compared to analogues like CAS 1373432-09-7, which may enhance enantioselectivity in catalytic applications . The diphenoxyphenyl substituent in CAS 1441830-74-5 introduces greater lipophilicity, making it more suitable for lipid-soluble drug formulations .
Stereochemical Influence :
- The (S)-configuration in the target compound contrasts with racemic mixtures (e.g., CAS 1246888-90-3), which lack defined chirality and are less effective in asymmetric synthesis .
Stability and Storage :
- The target compound’s stability data are unspecified, but analogues like CAS 1373432-09-7 require ultra-low temperatures (-80°C), suggesting higher sensitivity compared to CAS 1246888-90-3 (stable at 2–8°C) .
Industrial Relevance :
- Suppliers such as Shaoxing Zejun Pharmaceuticals () produce related compounds, indicating commercial interest in dihydrobenzooxaphospholes for pharmaceutical R&D .
Biological Activity
(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-1,3-benzoxaphosphole
- Molecular Formula : C21H27O3P
- Molecular Weight : 358.4 g/mol
| Property | Value |
|---|---|
| CAS Number | 2227217-19-6 |
| Appearance | Solid |
| Purity | >97% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Properties
Recent studies indicate that compounds with phosphole structures exhibit significant anticancer activities. For instance, a study highlighted that phosphole derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways. The specific activity of this compound against cancer cells has yet to be fully elucidated but shows promise based on its structural analogs.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in comparison with standard antibiotics. Preliminary assays suggest that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of Protein Kinases : Similar phosphole compounds have shown the ability to inhibit specific protein kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial cells may contribute to its antimicrobial properties.
Case Studies
- Anticancer Study : A study conducted on a series of phosphole derivatives indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines. The study suggested that this compound could serve as a lead compound for further development in anticancer therapies.
- Antibacterial Evaluation : In vitro tests demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/ml against Staphylococcus aureus, indicating a potential for development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for producing (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole with high enantiomeric purity?
- Methodological Answer: Enantioselective synthesis can be achieved using chiral catalysts or resolving agents. For example, stereochemical control during ring closure or phosphorylation steps is critical. Comparative studies of diastereomers (e.g., (2R,3R)- vs. (S)-isomers) highlight the importance of chiral auxiliaries and reaction temperature optimization . Purity validation via HPLC with chiral columns (≥98% enantiomeric excess) is recommended .
Q. What analytical techniques are optimal for confirming the structural integrity and purity of this compound?
- Methodological Answer: A combination of H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography is essential for structural confirmation. Purity analysis should include reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) and elemental analysis. Batch-to-batch variability in purity (e.g., 97% vs. 98%) necessitates rigorous quality control .
Q. How should researchers prepare stable stock solutions for in vitro assays, given the compound’s solubility limitations?
- Methodological Answer: Due to low aqueous solubility, use DMSO as a primary solvent (e.g., 10 mM stock). For biological assays, dilute with saline containing 0.1–1% Tween 80 to minimize solvent toxicity. Note that DMSO concentration in final assays should not exceed 0.1% (v/v) .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound across studies be systematically addressed?
- Methodological Answer: Discrepancies may arise from variations in purity, formulation, or experimental design. Researchers should:
- Compare batch-specific purity certificates (e.g., 97% vs. >98%) .
- Replicate studies using standardized formulations (e.g., DMSO/saline ratios ).
- Control for degradation by storing stock solutions at -80°C and validating stability via LC-MS .
Q. What strategies mitigate solubility challenges in in vivo studies, particularly for pharmacokinetic profiling?
- Methodological Answer: Optimize animal dosing formulations using lipid-based carriers (e.g., Cremophor EL) or cyclodextrin complexes. Preclinical studies suggest that a 5% DMSO/10% Tween 80/85% saline mixture improves bioavailability but requires validation for batch-specific solubility . Monitor plasma stability using LC-MS/MS to detect metabolite interference .
Q. How does stereochemistry influence the compound’s reactivity and application in asymmetric catalysis?
- Methodological Answer: The (S)-enantiomer exhibits distinct electronic properties due to tert-butyl and dimethoxyphenyl group orientation. Computational studies (DFT) reveal steric effects on transition-state stabilization during phosphorylation. Comparative kinetic studies with (R)-isomers show enantioselectivity in catalytic cycles (e.g., up to 90% ee in organocatalysis) .
Q. What experimental design considerations are critical for studying this compound’s environmental persistence or toxicity?
- Methodological Answer: Simulate environmental matrices (e.g., wastewater) with controlled organic content to avoid degradation artifacts. Continuous cooling (4°C) during sample collection preserves compound integrity. Pair high-sensitivity LC-MS with isotopic labeling to trace degradation pathways .
Data Analysis and Reproducibility
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer: Cross-reference data with independent synthetic batches and public databases (e.g., PubChem). Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) and report temperature-dependent NMR variations. Collaborative validation via inter-laboratory studies is advised .
Q. What computational tools are suitable for modeling this compound’s interactions in biological or catalytic systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
